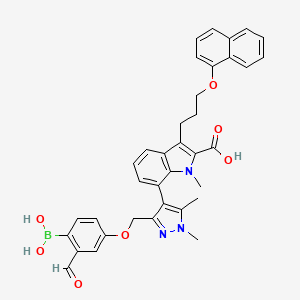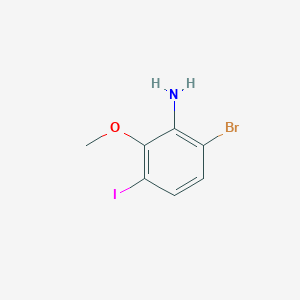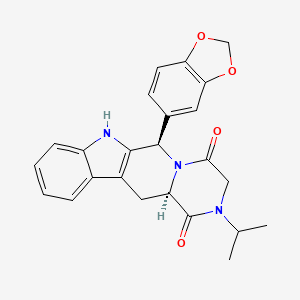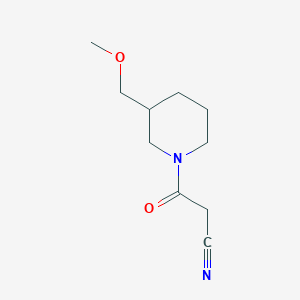![molecular formula C38H26Br2 B13436435 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by the presence of a 1,2-diphenylethene structure. This particular compound is notable for its two brominated biphenyl groups attached to the central ethene moiety. It is used in various scientific research applications, particularly in the fields of materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1’-biphenyl and 1,2-diphenylethene.
Coupling Reaction: The two starting materials undergo a coupling reaction, often facilitated by a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The central ethene moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The biphenyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the ethene moiety.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the ethene moiety.
科学的研究の応用
4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] has several scientific research applications:
Materials Science: Used in the synthesis of polymers and other materials with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism of action of 4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] involves its interaction with various molecular targets. The compound’s brominated biphenyl groups can engage in halogen bonding, while the central ethene moiety can participate in π-π interactions. These interactions can influence the compound’s electronic properties and its behavior in different environments. The specific pathways involved depend on the context of its application, such as in materials science or biological studies.
類似化合物との比較
Similar Compounds
4,4’'-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol]: Similar structure but with hydroxyl groups instead of bromine atoms.
1,2-Bis[4-(bromomethyl)phenyl]-1,2-diphenylethene: Contains bromomethyl groups instead of brominated biphenyl groups.
4,4’'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Features carboxylic acid groups instead of bromine atoms.
Uniqueness
4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] is unique due to its specific combination of brominated biphenyl groups and a central ethene moiety. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
特性
分子式 |
C38H26Br2 |
|---|---|
分子量 |
642.4 g/mol |
IUPAC名 |
1-bromo-4-[4-[(Z)-2-[4-(4-bromophenyl)phenyl]-1,2-diphenylethenyl]phenyl]benzene |
InChI |
InChI=1S/C38H26Br2/c39-35-23-19-29(20-24-35)27-11-15-33(16-12-27)37(31-7-3-1-4-8-31)38(32-9-5-2-6-10-32)34-17-13-28(14-18-34)30-21-25-36(40)26-22-30/h1-26H/b38-37- |
InChIキー |
YDLLGSYQABSTGQ-DTTHWBISSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=C(C=C4)Br)/C5=CC=C(C=C5)C6=CC=C(C=C6)Br |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


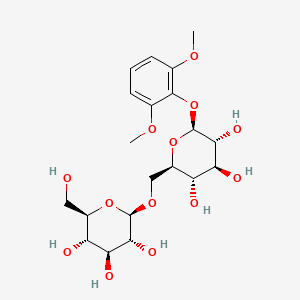

![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
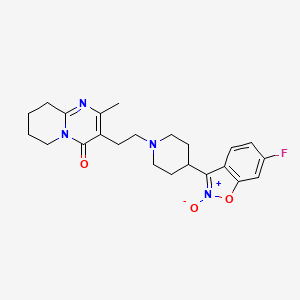
![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
